molecular formula C17H21F2NO2 B14912787 Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate

Katalognummer: B14912787
Molekulargewicht: 309.35 g/mol
InChI-Schlüssel: JPVDOGAAEOSKPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is a chemical compound with the molecular formula C17H21F2NO2 and a molecular weight of 309.35 g/mol . This compound is characterized by its bicyclic structure, which includes a difluoromethyl group and a benzyl carbamate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate typically involves the reaction of 4-(difluoromethyl)bicyclo[2.2.2]octan-1-amine with benzyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR, HPLC, and LC-MS, are employed to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzyl carbamate moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl (4-(difluoromethyl)bicyclo[2.2.2]octan-1-yl)carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and lipophilicity, making it more effective in various applications .

Eigenschaften

Molekularformel

C17H21F2NO2

Molekulargewicht

309.35 g/mol

IUPAC-Name

benzyl N-[4-(difluoromethyl)-1-bicyclo[2.2.2]octanyl]carbamate

InChI

InChI=1S/C17H21F2NO2/c18-14(19)16-6-9-17(10-7-16,11-8-16)20-15(21)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,20,21)

InChI-Schlüssel

JPVDOGAAEOSKPI-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCC1(CC2)C(F)F)NC(=O)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.